molecular formula C12H9N5S B2557683 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-22-7

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2557683
CAS No.: 1823183-22-7
M. Wt: 255.3
InChI Key: DBZZMLLHXRLAHX-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine ( 1823183-22-7) is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research . It features a rigid, conjugated framework comprising a pyrimidine core linked to a pyridine-substituted thiazole moiety, a structure that imparts unique electronic and steric properties critical for molecular recognition . The 2-amine functionality on the pyrimidine ring allows for further derivatization, enabling the synthesis of tailored analogs for structure-activity relationship (SAR) studies . This compound is a valuable intermediate in drug discovery, particularly in the development of kinase inhibitors . Its molecular architecture is designed to fit the ATP-binding pocket of various kinases, making it a promising scaffold for exploring new therapeutic agents . The thiazole ring, a prominent biologically active scaffold found in many FDA-approved drugs, contributes to the compound's stability, solubility, and its potential to engage in diverse biological interactions . This product is offered with a purity of >90% and is available in various quantities to support your research scale . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZZMLLHXRLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as magnesium oxide nanoparticles, has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is in the field of oncology. Research indicates that derivatives of this compound exhibit potent inhibitory effects on several cancer cell lines. For instance, studies have shown that certain derivatives can inhibit histone lysine demethylases (KDMs), which play a crucial role in cancer progression by regulating gene expression associated with tumor growth.

Case Study: KDM Inhibition

In a study published in Molecules, derivatives of thiazole-pyrimidine compounds were optimized to act as selective inhibitors of KDM4 and KDM5 subfamilies. These compounds demonstrated significant cellular permeability and inhibited demethylation processes in vitro, suggesting their potential as anticancer agents targeting epigenetic regulators .

Antimicrobial Properties

Another notable application is the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A recent study evaluated the antibacterial properties of synthesized thiazole-pyrimidine derivatives. The results indicated that several compounds exhibited low to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This highlights the compound's potential as a lead structure for developing new antibacterial agents.

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting their function.

Case Study: Viral Inhibition

In investigations focusing on new antiviral therapies, derivatives of this compound have been tested against various viral targets. Preliminary results indicate promising activity against certain RNA viruses, warranting further exploration into its mechanism and efficacy .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory pathways makes it a candidate for further research in neuropharmacology.

Case Study: Neuroprotection

Research has shown that thiazole-pyrimidine derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic role in mitigating neurodegeneration .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Various substitutions on the pyrimidine and thiazole rings have been explored to enhance potency and selectivity against specific biological targets.

Substitution Effect on Activity Target
Methyl group on thiazoleIncreased KDM inhibitionKDM4
Fluoro group on pyridineEnhanced antibacterial activityE. coli
Hydroxyl group on pyrimidineImproved neuroprotective effectsNeuronal cells

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity and potency sets it apart from other similar compounds .

Biological Activity

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound that exhibits significant biological activity, particularly in the realm of cancer research and therapeutic applications. Its unique structural features, combining pyridine, thiazole, and pyrimidine rings, contribute to its diverse pharmacological properties.

The primary target of this compound is the serine/threonine protein kinase PLK4 (Polo-like kinase 4). Inhibition of PLK4 leads to cell cycle arrest and apoptosis, indicating its potential as an anticancer agent. The compound's interaction with PLK4 disrupts normal cell cycle progression, which is critical for cancer cell proliferation.

Research indicates that compounds similar to this compound have shown inhibitory activity against various human tumor cell lines. For instance, a study involving a related thiazole derivative demonstrated significant cytotoxic effects against cancer cells by suppressing mitotic histone H3 phosphorylation and causing aberrant mitotic phenotypes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have exhibited good plasma stability and liver microsomal stability. This suggests a favorable pharmacokinetic profile that may enhance its therapeutic potential.

Table 1: Summary of Biological Activities

Activity Description Reference
PLK4 Inhibition Inhibits PLK4 leading to apoptosis in cancer cells
Cytotoxicity Potent cytotoxic effects against various cancer cell lines
Anti-inflammatory Potential as an anti-inflammatory agent through inhibition of COX enzymes
Antimicrobial Activity Exhibits antimicrobial properties against certain bacterial strains

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study screened various derivatives for their ability to inhibit aurora kinases, revealing that certain compounds within this class induced cell death through mitotic failure and increased polyploidy. The lead compound demonstrated K(i) values of 8.0 nM for aurora A and 9.2 nM for aurora B kinases .
  • Anti-inflammatory Effects : Research on pyrimidine derivatives indicated that some compounds exhibited significant anti-inflammatory activity by suppressing COX-2 enzymatic activity, with IC50 values comparable to established drugs like celecoxib .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound Target Activity Notes
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-aminePDE4 InhibitionDifferent substituents affect potency
N-(Pyridin-2-yl)amidesVarious biological activitiesSimilar pharmacophores but different structures
2-(Pyridin-2-yl)pyrimidine derivativesAnticancer propertiesDifferent ring systems with similar activities

Q & A

Q. What are the recommended synthetic routes for 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis of pyrimidin-2-amine derivatives typically involves multi-step procedures, including condensation, alkylation, and cyclization reactions. For example:

  • S-Alkylation : Reacting precursor halides with thiols in alkaline media at room temperature (e.g., synthesis of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) .
  • Cyclization : Utilizing intermediates like 2-(methylthio)pyrimidin-4-yl derivatives with hydrazine hydrochlorides to form pyrazole or thiazole rings .
  • Purification : Employing column chromatography and crystallization (e.g., ethanol/water mixtures) to isolate pure products.

Q. Optimization Strategies :

  • Vary bases (e.g., K₂CO₃ vs. NaH) to influence reaction kinetics and intermediate stability .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar systems) to enhance yield .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Key Techniques :

  • 1H/13C-NMR : Assign peaks based on coupling patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₁₃H₁₁N₅S: 277.35) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding networks (e.g., intramolecular H-bonds between amine and pyridyl N atoms) .

Q. Addressing Data Contradictions :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Compare experimental XRD data with computational models (e.g., density functional theory) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ unknown). Use PPE (gloves, goggles) and work under fume hoods .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of this compound's synthesis?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated in ICReDD’s workflow .
  • Condition Screening : Apply machine learning to predict optimal solvent/base combinations from historical data (e.g., morpholine-formaldehyde condensations in ethanol) .
  • Crystallography Validation : Compare computed (e.g., Gaussian09) and experimental XRD parameters (e.g., space group P21212, a=15.479 Å) .

Q. What strategies are effective in elucidating the molecular interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, leveraging thiazole-pyrimidine scaffolds’ affinity for ATP-binding pockets .
  • Hydrogen Bond Analysis : Map intramolecular interactions (e.g., amine-N–H⋯pyridyl-N) observed in crystal structures .
  • SAR Studies : Modify substituents (e.g., pyridin-3-yl vs. pyrazin-2-yl) to assess activity changes in antimicrobial or anticancer assays .

Q. How can researchers address discrepancies in biological activity data across different studies?

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from divergent sources, accounting for variables like cell line or solvent .

Q. Notes

  • Avoid abbreviated nomenclature (e.g., "Py" for pyridine).
  • Prioritize peer-reviewed journals over commercial databases.
  • Cross-reference synthesis protocols with safety guidelines to mitigate risks .

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